4,5-Dihydroxypentane-2,3-dione
Overview
Description
4,5-Dihydroxypentane-2,3-dione (DHAP) is a small organic molecule that is found in living organisms and plays a crucial role in various biochemical pathways. It is an intermediate in the glycolytic pathway, which is the primary pathway for energy production in cells. DHAP is also involved in the biosynthesis of various important biomolecules, such as amino acids, nucleotides, and fatty acids. Due to its importance in cellular metabolism, DHAP has been extensively studied by scientists, and its synthesis, mechanism of action, and physiological effects have been well characterized.
Mechanism Of Action
4,5-Dihydroxypentane-2,3-dione is an intermediate in the glycolytic pathway and is converted to glyceraldehyde-3-phosphate (G3P) by the enzyme triosephosphate isomerase (TPI). G3P is further metabolized to produce ATP, which is the primary source of energy for cells. 4,5-Dihydroxypentane-2,3-dione is also involved in the biosynthesis of various biomolecules, such as amino acids, nucleotides, and fatty acids.
Biochemical And Physiological Effects
4,5-Dihydroxypentane-2,3-dione has several biochemical and physiological effects on living organisms. It is involved in the production of ATP, which is required for various cellular processes, such as muscle contraction, nerve impulse transmission, and protein synthesis. 4,5-Dihydroxypentane-2,3-dione is also involved in the biosynthesis of various biomolecules, such as amino acids and nucleotides, which are required for the growth and maintenance of cells.
Advantages And Limitations For Lab Experiments
4,5-Dihydroxypentane-2,3-dione has several advantages for lab experiments. It is a small molecule that is readily available and can be easily synthesized. 4,5-Dihydroxypentane-2,3-dione is also stable under standard lab conditions and can be stored for long periods. However, 4,5-Dihydroxypentane-2,3-dione has several limitations for lab experiments. It is a reactive molecule that can form adducts with other molecules, which can affect the accuracy of experimental results. 4,5-Dihydroxypentane-2,3-dione is also highly soluble in water, which can make it difficult to isolate and purify.
Future Directions
There are several future directions for research on 4,5-Dihydroxypentane-2,3-dione. One area of research is the development of new synthetic methods for 4,5-Dihydroxypentane-2,3-dione that are more efficient and environmentally friendly. Another area of research is the study of the role of 4,5-Dihydroxypentane-2,3-dione in various diseases, such as cancer and diabetes. 4,5-Dihydroxypentane-2,3-dione has also been proposed as a potential target for drug development, and further research in this area could lead to the development of new drugs and therapies.
Synthesis Methods
4,5-Dihydroxypentane-2,3-dione can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of dihydroxyacetone (DHA) with an acid catalyst, such as sulfuric acid, to produce 4,5-Dihydroxypentane-2,3-dione. Enzymatic synthesis, on the other hand, involves the use of enzymes, such as triosephosphate isomerase (TPI), which catalyzes the interconversion of DHA and 4,5-Dihydroxypentane-2,3-dione.
Scientific Research Applications
4,5-Dihydroxypentane-2,3-dione has been extensively studied in the field of biochemistry and has several scientific research applications. It is used as a substrate in various enzymatic assays to study the activity of enzymes involved in the glycolytic pathway. 4,5-Dihydroxypentane-2,3-dione is also used in the synthesis of various biomolecules, such as amino acids and nucleotides, which are used in the production of drugs and other biologically active compounds.
properties
IUPAC Name |
4,5-dihydroxypentane-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h4,6,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTRITJAZOPLCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306744 | |
Record name | 4,5-Dihydroxy-2,3-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxy-2,3-pentanedione | |
CAS RN |
142937-55-1 | |
Record name | 4,5-Dihydroxy-2,3-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142937-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydroxy-2,3-pentanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142937551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxy-2,3-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIHYDROXY-2,3-PENTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZE5WQK34F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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